![molecular formula C19H15ClN6OS B2593050 N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-80-0](/img/structure/B2593050.png)
N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
The compound “N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic molecule that contains several interesting functional groups. These include a pyridine ring, a triazole ring, and a pyridazine ring, all of which are nitrogen-containing heterocycles . These types of structures are often found in pharmaceuticals and bioactive compounds .
Scientific Research Applications
Synthesis and Insecticidal Assessment
Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety, aiming at developing insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, showcases the diverse chemical utility of related compounds. These synthesized compounds, identified through various spectroscopic techniques, demonstrate the broad scope of chemical manipulation and application in pest management strategies (Fadda et al., 2017).
Antimicrobial Evaluation
The exploration of new thienopyrimidine derivatives for antimicrobial activity highlights another facet of related compounds' potential uses. By reacting heteroaromatic o-aminonitrile with different reagents, researchers have developed compounds that exhibited pronounced antimicrobial properties, underscoring the importance of such chemical structures in developing new antibacterial and antifungal agents (Bhuiyan et al., 2006).
Antiasthma Agents Development
Another study focused on preparing triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds were found to act as mediator release inhibitors, a critical action in asthma management, demonstrating the compound's applicability in therapeutic interventions for respiratory conditions (Medwid et al., 1990).
Synthesis and Biological Assessment
The synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle illustrate the compound's versatility and potential in developing novel pharmaceuticals with varied biological properties. This work contributes significantly to the field of medicinal chemistry, offering new avenues for drug development (Karpina et al., 2019).
Molecular Docking and Screening
Research involving the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives further underscores the scientific interest in such compounds. These studies aim at identifying molecules with significant antimicrobial and antioxidant activity, potentially leading to the discovery of new therapeutic agents (Flefel et al., 2018).
Future Directions
Compounds with similar structures have been studied for their potential applications in various fields. Pyridinium salts, for example, have been studied for their antimicrobial, anticancer, antimalarial, and anticholinesterase activities, as well as their applications in materials science and gene delivery . Therefore, it’s possible that “N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” could also have interesting biological activities or other applications.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-14-6-2-1-5-13(14)11-22-17(27)12-28-18-9-8-16-23-24-19(26(16)25-18)15-7-3-4-10-21-15/h1-10H,11-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBDDUSWMLIXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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